2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide
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Overview
Description
2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group and a pyrrolidinylphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide typically involves the reaction of 3-methoxyphenylacetic acid with 2-(pyrrolidin-1-yl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide.
Reduction: Formation of 2-(3-methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Materials Science: It is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study the interactions of amide-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and pyrrolidinylphenyl groups contribute to the binding affinity and specificity of the compound. The acetamide moiety may participate in hydrogen bonding interactions with the target, stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide
- 2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]ethylamine
- 2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]propionamide
Uniqueness
2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide is unique due to the presence of both methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H22N2O2 |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-N-(2-pyrrolidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O2/c1-23-16-8-6-7-15(13-16)14-19(22)20-17-9-2-3-10-18(17)21-11-4-5-12-21/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H,20,22) |
InChI Key |
JSCOQLMZWXEAQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=CC=CC=C2N3CCCC3 |
solubility |
43.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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